molecular formula C13H12ClN3 B1491520 7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098092-99-8

7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1491520
CAS No.: 2098092-99-8
M. Wt: 245.71 g/mol
InChI Key: HKNYELVECNRZBC-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole (CAS 2098092-99-8) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused imidazo[1,2-b]pyrazole scaffold, a heterocyclic system recognized for its relevance in developing biologically active molecules. The presence of the chloromethyl group at the 7-position offers a reactive handle for further synthetic modifications, making this reagent a versatile intermediate for the design of more complex target structures. The core pyrazole moiety is a privileged structure in pharmacology and is found in a wide array of therapeutic agents . Pyrazole-containing compounds are extensively researched for their diverse biological activities, including anti-inflammatory and anticancer properties . Several pyrazole-based drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, have achieved clinical success, underscoring the scaffold's importance . The imidazo[1,2-b]pyrazole core, in particular, is a subject of ongoing investigation in organic and pharmaceutical research. With a molecular formula of C13H12ClN3 and a molecular weight of 245.71 g/mol, this compound is supplied for research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-(chloromethyl)-1-methyl-6-phenylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3/c1-16-7-8-17-13(16)11(9-14)12(15-17)10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNYELVECNRZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3=CC=CC=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole is a synthetic compound belonging to the imidazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical structure:

PropertyValue
Chemical Formula C₁₃H₁₂ClN₃
Molecular Weight 253.71 g/mol
CAS Number 2098092-99-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of imidazole and pyrazole have shown promising results against various tumor cell lines.

  • In vitro Studies : A study demonstrated that compounds with similar structures exhibited submicromolar inhibitory activity against several tumor cell lines, with IC₅₀ values ranging from 0.09 µM to 0.43 µM for certain derivatives . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the imidazole structure significantly affect biological activity. The presence of electron-withdrawing groups like chlorine enhances potency against cancer cells. For example, in a related study, the introduction of a chloromethyl group at position 7 was crucial for enhancing antitumor activity by improving binding affinity to target proteins involved in cancer progression .

Case Study 1: Antitumor Activity

A recent investigation focused on a series of imidazole derivatives including this compound. The study found that these compounds inhibited tubulin polymerization, a critical process for cancer cell division. The most active compound demonstrated an IC₅₀ value of approximately 0.4 µM against breast cancer cell lines .

Case Study 2: Mechanistic Insights

Another study explored the mechanism by which imidazole derivatives induce apoptosis in cancer cells. It was found that these compounds activate stress response pathways leading to increased levels of pro-apoptotic factors while decreasing anti-apoptotic signals . This dual action contributes to their effectiveness as potential chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
7-(Chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole 1: Methyl; 6: Phenyl; 7: Chloromethyl C₁₂H₁₁ClN₃ ~232.7 (calculated) Potential alkylating agent; bioactive intermediate
7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole 6: Methyl; 7: Chloro C₇H₆ClN₃ 167.6 Simpler structure; used in drug discovery
6-(4-Chlorophenyl)-1H-imidazo[1,2-b]pyrazole 6: 4-Chlorophenyl C₁₁H₈ClN₃ 217.7 Enhanced lipophilicity; antimicrobial
7-(Chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole 1: Cyclopentyl; 6: Methyl; 7: Chloromethyl C₁₄H₁₇ClN₃ 262.8 Bulky N1 substituent; lab use only
Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate 2: Phenyl; 6: Methylsulfanyl; 7: Ethoxycarbonyl C₁₅H₁₄N₃O₂S 307.4 Antifungal/antibacterial activity

Reactivity and Functional Group Impact

  • Chloromethyl vs. Chloro (Position 7): The chloromethyl group in the target compound enables nucleophilic substitution reactions (e.g., with amines or thiols), unlike the inert chloro substituent in 7-chloro-6-methyl analogues . This reactivity is critical for prodrug design or covalent inhibitor development.
  • N1 Substituents: Methyl (target compound) vs. cyclopentyl or propargyl (): Smaller N1 groups like methyl improve metabolic stability compared to bulkier substituents, which may hinder enzyme binding .
  • Position 6 Modifications: Phenyl (target) vs. 4-chlorophenyl () or methyl (): Aromatic groups enhance π-π stacking interactions in biological targets, while methylsulfanyl () introduces sulfur-based hydrogen bonding .

Preparation Methods

Synthesis of the Imidazo[1,2-b]pyrazole Core

  • The key intermediate, 4-carboxyethyl-5-amino-pyrazole, is prepared via condensation of substituted hydrazines with β-ketoesters or similar carbonyl compounds.

  • Dehydration of this intermediate with concentrated sulfuric acid results in the formation of ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates.

  • Subsequent hydrolysis of the carboxyethyl group yields the corresponding carboxylic acid derivatives, which serve as precursors for further functionalization.

Introduction of the Chloromethyl Group at Position 7

  • Chloromethylation at the 7-position is typically achieved by treating the imidazo-pyrazole intermediate with chloromethylating agents such as chloromethyl chloride or related reagents under controlled conditions.

  • Alternatively, 5-dichloromethyl-2-pyrazolines have been used as precursors for imidazo-pyrazoles bearing chloromethyl substituents, involving triethylamine-promoted cyclization at elevated temperatures.

  • The chloromethyl group can be introduced either before or after ring closure, depending on the stability of intermediates and reaction conditions.

Methylation at N-1 and Phenyl Substitution at C-6

  • The N-1 methyl group is typically introduced by methylation of the pyrazole or imidazo-pyrazole nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

  • The phenyl group at C-6 is generally incorporated via the choice of starting materials, often by using phenyl-substituted hydrazines or β-diketones in the initial condensation steps.

Representative Synthetic Scheme (Inferred)

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%)
1 Condensation Phenylhydrazine + β-ketoester Acidic or nano-ZnO catalysis 4-carboxyethyl-5-amino-pyrazole derivative 70–95%
2 Dehydration 4-carboxyethyl-5-amino-pyrazole Concentrated H2SO4 Imidazo[1,2-b]pyrazole-7-carboxylate 60–80%
3 Hydrolysis Imidazo[1,2-b]pyrazole-7-carboxylate Aqueous base or acid Imidazo[1,2-b]pyrazole-7-carboxylic acid 60–75%
4 Chloromethylation Imidazo[1,2-b]pyrazole derivative Chloromethyl chloride or equivalent 7-(Chloromethyl)-1-methyl-6-phenyl-imidazo[1,2-b]pyrazole Variable (reported yields ~50–80%)
5 N-Methylation Chloromethylated imidazo[1,2-b]pyrazole Methyl iodide, base Final target compound 60–90% (typical for N-methylation)

Analytical and Research Findings

  • The use of nano-ZnO catalysis in the initial condensation step has been reported to provide excellent yields (up to 95%) with short reaction times and easy work-up, enhancing the efficiency of pyrazole formation.

  • Dehydration with concentrated sulfuric acid is a reliable method to form the fused imidazo[1,2-b]pyrazole ring, though yields may vary depending on substituents and reaction conditions.

  • Chloromethylation reactions require careful control to avoid over-chlorination or side reactions; yields are moderate and depend on the precursor’s reactivity and solvent system.

  • N-Methylation is generally straightforward, with high selectivity and yields, often performed under basic conditions with methyl iodide or similar reagents.

  • Structural confirmation of intermediates and final products is typically achieved by NMR spectroscopy, mass spectrometry, and X-ray crystallography, as demonstrated in related imidazo-pyrazole studies.

Summary Table of Key Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations/Notes
Cyclocondensation of hydrazines with β-ketoesters Acid catalyst or nano-ZnO catalyst High yield, short reaction time Requires pure starting materials
Dehydration with concentrated sulfuric acid H2SO4, controlled temperature Efficient ring closure Harsh conditions, possible side reactions
Chloromethylation Chloromethyl chloride, base or solvent Direct introduction of chloromethyl group Moderate yields, requires careful control
N-Methylation Methyl iodide, base High selectivity and yield Sensitive to over-alkylation
One-pot synthesis from pyrazoline intermediates Triethylamine, toluenesulfonyl isocyanate, heat Streamlined preparation Requires sealed vessel for some steps

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted imidazoles or pyrazoles. For example, cyclization of 6-(4-chlorophenyl)-1H-imidazo[1,2-b]pyrazole derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions (HCl or H₂SO₄) is a common approach . Temperature control (70–90°C) and inert atmospheres (N₂ or Ar) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For imidazo[1,2-b]pyrazole derivatives, key metrics include dihedral angles between aromatic rings (e.g., 16.90° between imidazo[1,2-b]pyrazole and phenyl rings) and π–π interactions (centroid distances ~3.6 Å). Complementary techniques include ¹H/¹³C NMR (to verify substituents) and mass spectrometry (exact mass matching) .

Q. What biological activities are associated with imidazo[1,2-b]pyrazole derivatives, and how are these assays designed?

  • Methodological Answer : These derivatives are screened for enzyme inhibition (e.g., kinase assays) and receptor binding (e.g., GPCRs) using in vitro models. Assays typically involve:

  • Dose-response curves (IC₅₀ determination via fluorometric or colorimetric readouts).
  • Selectivity panels (against related enzymes to assess specificity).
  • Cell viability assays (MTT or ATP-based) to rule off-target cytotoxicity. Reference compounds (e.g., staurosporine for kinases) validate experimental setups .

Advanced Research Questions

Q. How do steric and electronic effects of the chloromethyl group influence reactivity in downstream functionalization?

  • Methodological Answer : The chloromethyl group acts as a versatile electrophile. Its reactivity can be modulated by solvent polarity (e.g., DMF vs. THF) and nucleophile strength (e.g., amines vs. thiols). Computational studies (DFT calculations) predict activation barriers for SN2 substitutions, while Hammett parameters quantify electronic effects. Experimental validation via kinetic studies (monitoring by HPLC/GC) is recommended .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar imidazo[1,2-b]pyrazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). To address this:

  • Standardize protocols (e.g., CEREP Panels for cross-laboratory consistency).
  • Re-evaluate compound purity (HPLC >98%, residual solvent analysis).
  • Conformational analysis (molecular docking to compare binding modes across isoforms) .

Q. How can crystallographic data inform the design of derivatives with improved binding affinity?

  • Methodological Answer : Analyze intermolecular interactions in crystal structures (e.g., O–H⋯N hydrogen bonds, π–π stacking) to identify pharmacophores. For example, the short centroid distance (3.643 Å) between phenyl and imidazole rings suggests π-stacking is critical for target engagement. Structure-based drug design (SBDD) tools like Schrödinger Suite optimize substituent placement to enhance these interactions .

Q. What are the challenges in scaling up the synthesis of 7-(chloromethyl) derivatives while maintaining regioselectivity?

  • Methodological Answer : Key challenges include controlling exothermic reactions during chloromethylation and avoiding polymerization. Strategies:

  • Flow chemistry for precise temperature control and mixing.
  • Protecting group strategies (e.g., Boc for amines) to direct reactivity.
  • In situ monitoring (ReactIR or PAT tools) to detect intermediates and adjust conditions dynamically .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole

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